molecular formula C8H16N2 B185323 7-Methyl-2,7-diazaspiro[3.5]nonane CAS No. 135380-50-6

7-Methyl-2,7-diazaspiro[3.5]nonane

Cat. No.: B185323
CAS No.: 135380-50-6
M. Wt: 140.23 g/mol
InChI Key: QOIARYNCRPZCTG-UHFFFAOYSA-N
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Description

7-Methyl-2,7-diazaspiro[3.5]nonane is a spirocyclic chemical scaffold of significant interest in advanced medicinal chemistry and drug discovery, particularly for central nervous system (CNS) targets. This diazaspiro core provides a three-dimensional, structurally rigid framework that is highly valuable for exploring and modulating protein-receptor interactions . Recent research has identified this specific scaffold as a key structural component in the development of novel, selective dopamine receptor subtype 4 (D4R) antagonists . D4R is a compelling therapeutic target for managing Parkinson's disease, and selective antagonists have potential as adjuvant therapies to address limitations of current treatments, such as levodopa-induced dyskinesias . The spirocyclic architecture is also actively investigated as a superior bioisostere for common heterocycles like piperazines, with applications in designing inhibitors for protein-protein interactions (PPIs) and other drug targets beyond neuroscience . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-methyl-2,7-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-4-2-8(3-5-10)6-9-7-8/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIARYNCRPZCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451155
Record name 7-methyl-2,7-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135380-50-6
Record name 7-methyl-2,7-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Diamine Precursors

A foundational approach involves the cyclization of diamine intermediates. For example, ethyl malonate serves as a starting material in a seven-step protocol outlined in patent CN111620869A. The process begins with malonate esterification, followed by reduction with lithium borohydride to yield a diol intermediate. Subsequent tosylation with p-toluenesulfonyl chloride introduces leaving groups, enabling cyclization via cesium carbonate in acetonitrile to form the spirocyclic core. Methylation is achieved through Boc anhydride protection and subsequent deprotection, yielding the target compound.

Key Reaction Conditions:

  • Cyclization Step: 25–90°C in acetonitrile for 3 hours.

  • Methylation: Boc protection at 25°C for 12 hours in dichloromethane.

Spirocyclization via Alkylation

Patent CN102659678B describes an alternative route using ethyl 4-oxopiperidine-1-carboxylate and ethyl bromoacetate . In the presence of sodium hydride , alkylation forms a spirocyclic β-keto ester intermediate. Reduction with lithium aluminum hydride (LiAlH4) eliminates the carbonyl group, yielding the diazaspiro framework. Methylation is introduced via nucleophilic substitution with methyl iodide under basic conditions.

Optimized Parameters:

  • Alkylation: Conducted at 0–5°C in tetrahydrofuran (THF).

  • Reduction: LiAlH4 in anhydrous ether at reflux for 2 hours.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis leverages continuous flow reactors to enhance reaction efficiency and scalability. By maintaining precise temperature control (25–80°C) and utilizing solvents like ethanol or methanol , this method reduces side reactions and improves yield. Post-synthesis purification via recrystallization or column chromatography ensures high purity (>98%).

Catalytic Hydrogenation

The final step in many protocols involves palladium-carbon (Pd/C) -catalyzed hydrogenation to remove protective groups. For instance, patent CN111620869A employs 10% Pd/C in methanol under ambient conditions (25°C, 3 hours) to cleave benzyl or tert-butyl groups, yielding the free amine.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Scalability
Diamine CyclizationEthyl malonateCs2CO3, Boc anhydride65–7095–98High
Alkylation-ReductionEthyl 4-oxopiperidineNaH, LiAlH455–6090–93Moderate
Flow ReactorCustom diaminePd/C, MeOH75–8098–99Industrial

Advantages and Limitations:

  • Diamine Cyclization: High purity but requires multiple protection/deprotection steps.

  • Alkylation-Reduction: Shorter route but lower yield due to competing side reactions.

  • Flow Reactor: Optimal for bulk production but demands specialized equipment.

Mechanistic Insights and Reaction Optimization

Role of Base in Cyclization

Cesium carbonate outperforms weaker bases (e.g., K2CO3) in promoting spirocyclization due to its strong basicity and ability to stabilize transition states. Solvent choice (acetonitrile vs. THF) also influences reaction kinetics, with polar aprotic solvents accelerating ring closure.

Methylation Strategies

Introducing the methyl group via Boc protection ensures regioselectivity, avoiding over-alkylation. Alternatively, direct methylation with methyl iodide in the presence of sodium hydride offers a one-step solution but risks quaternization of the amine .

Chemical Reactions Analysis

Cyclization Reactions

7-Methyl-2,7-diazaspiro[3.5]nonane is often synthesized via cyclization strategies. Key methods include:

  • Double Cyclization : A two-step process involving bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal in N,N-dimethylformamide (DMF) with tetrabutylammonium bromide (TBAB) and potassium iodide (KI) as catalysts. Reaction conditions: 70–100°C for 10–24 hours, yielding a cyclized intermediate .
  • Reductive Cyclization : Lithium aluminum hydride (LiAlH4_4) in tetrahydrofuran (THF) at −10°C facilitates ring closure, producing the spirocyclic structure in 56–83% yield .

Oxidation and Reduction

The compound participates in redox reactions due to its tertiary amine and spirocyclic strain:

  • Oxidation : Reacts with metachloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2_2O2_2) in dichloromethane (DCM) to form N-oxide derivatives. These products are intermediates for further functionalization .
  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) selectively reduces unsaturated bonds in derivatives while preserving the spiro core .

Substitution Reactions

The methyl and nitrogen groups enable nucleophilic and electrophilic substitutions:

  • N-Alkylation : Reacts with benzyl halides (e.g., benzyl bromide) in the presence of sodium hydride (NaH) to yield N-benzylated derivatives. Typical conditions: THF, 60–120°C .
  • Acylation : Acetic anhydride or acetyl chloride introduces acetyl groups at the nitrogen, forming amide derivatives .

Ring-Opening and Functionalization

Controlled ring-opening reactions expand synthetic utility:

  • Acid-Catalyzed Hydrolysis : Concentrated HCl cleaves the spiro ring, generating linear diamines for downstream modifications .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh3_3)4_4, K2_2CO3_3) produce aryl-substituted analogs .

Table 2: Solvent and Catalyst Effects

ReactionOptimal SolventCatalystTemperature (°C)Time (h)
CyclizationDMFTBAB/KI70–10012–24
N-AlkylationTHFNaH60–1206–8
Reductive AminationTHFLiAlH4_4−104–8

Stability and Reactivity Trends

  • pH Sensitivity : Stable under neutral conditions but undergoes ring-opening in strongly acidic (pH < 2) or basic (pH > 12) media .
  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications

  • Enzyme Inhibition : 7-Methyl-2,7-diazaspiro[3.5]nonane has been investigated for its role as an enzyme inhibitor or modulator. Its unique structure allows it to interact with specific enzymes, potentially influencing various biochemical pathways relevant to disease mechanisms .
  • Neuroprotective Effects : The compound's interactions with sigma receptors suggest potential neuroprotective effects, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease .

Case Study: Sigma Receptor Binding
A study highlighted the binding affinity of diazaspiro compounds to sigma receptors, with values ranging from 1.8 to 11 nM. This suggests that modifications to the diazaspiro structure can enhance receptor selectivity and potency, indicating that this compound could be optimized for similar effects .

Organic Synthesis

Building Block for Complex Molecules

  • The compound serves as a valuable building block in organic synthesis due to its spirocyclic structure. It is utilized in the development of new drugs and materials .
  • Synthesis Pathways : Typical synthetic routes involve the cyclization of appropriate precursors under controlled conditions, often requiring solvents like ethanol or methanol and heating to facilitate the reaction .

Antimicrobial Properties
Preliminary studies indicate that this compound possesses antimicrobial activity, potentially through mechanisms that disrupt cellular processes in bacteria and fungi .

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialDisruption of cellular processes in pathogens
NeuroprotectiveInteraction with sigma receptors influencing neuroprotection
Enzyme ModulationPotential inhibition or activation of metabolic enzymes

Research Applications

Biochemical Research
The compound is explored for its potential as a ligand in biochemical assays, aiding in the study of various biological pathways and mechanisms . Its interactions with biomolecules can lead to significant insights into drug metabolism and detoxification processes.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundSpirocyclic structure with nitrogenMethyl group at position 7
2,7-Diazaspiro[3.5]nonaneSimilar spiro structure but without methylLacks methyl substitution
1-Methyl-piperidineNon-spiro cyclic structureMore linear structure compared to spiro compounds

Industrial Applications

The compound is also utilized in industrial settings for the development of novel materials and catalysts due to its unique chemical properties . Its ability to undergo various chemical reactions makes it suitable for diverse applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 7-Methyl-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: 2-Methyl vs. 7-Methyl Derivatives

A key structural distinction lies in the position of the methyl group on the diazaspiro scaffold:

  • 7-Methyl-2,7-diazaspiro[3.5]nonane (CAS: 1588441-26-2) has the methyl group on the nitrogen at position 5.
  • 2-Methyl-2,7-diazaspiro[3.5]nonane (CAS: 1610028-42-6) features the methyl group at position 2.

Impact :

  • For example, 7-methyl derivatives may exhibit enhanced rigidity due to steric hindrance near the spiro center .
  • For instance, 2-phenethyl-7-phenyl derivatives (e.g., AD172) show distinct functional profiles in sigma receptor activation compared to analogues with substituents at other positions .

Substituent Variations: Benzyl vs. Methyl Groups

  • 2-Benzyl-2,7-diazaspiro[3.5]nonane (as in benzothiazinones) demonstrates potent antitubercular activity by inhibiting DprE1, a key enzyme in Mycobacterium tuberculosis cell wall synthesis. The benzyl group enhances hydrophobic interactions with the enzyme’s active site .

Heteroatom Substitution: Diazaspiro vs. Oxa-Azaspiro

Replacing one nitrogen with oxygen yields 7-Oxa-2-azaspiro[3.5]nonane hydrochloride (CAS: 1417633-09-0).

  • Hydrogen Bonding: Oxygen can participate in hydrogen bonding, altering interactions with enzymes or receptors compared to nitrogen .

Cyclopropyl-Substituted Analogues

2-Cyclopropyl-2,7-diazaspiro[3.5]nonane (CAS: 1003564-40-6) introduces a strained cyclopropyl ring.

  • Conformational Effects : The cyclopropyl group imposes torsional strain, possibly stabilizing specific conformations that enhance binding to rigid protein pockets .

Pharmacological Profiles: Sigma Receptors vs. DprE1 Inhibitors

  • Sigma Receptor Ligands : Derivatives like AD172 (2-phenethyl-7-phenyl) exhibit high affinity for sigma-1 receptors, with functional activity modulated by substituent size and electronic properties. For example, phenethyl groups enhance lipophilicity, aiding blood-brain barrier penetration .
  • DprE1 Inhibitors: Benzothiazinones with 2-benzyl substituents show irreversible inhibition of DprE1, critical for antitubercular activity. The nitro group in benzothiazinones is reduced to a nitroso intermediate, forming a covalent bond with Cys387 in DprE1 .

Data Table 2: Pharmacological Comparison

Compound Type Target Mechanism Advantages Limitations
2-Benzyl-diazaspiro derivatives DprE1 Covalent inhibition via nitroso Potent antitubercular (MIC: <1 µg/mL) Potential off-target effects
7-Methyl-diazaspiro Sigma receptors Non-covalent modulation CNS applicability Limited activity data
HSK21542 KOR Peripheral restriction Reduced CNS side effects Requires peptide functionalization

Biological Activity

7-Methyl-2,7-diazaspiro[3.5]nonane is a heterocyclic compound characterized by its unique spirocyclic structure, which plays a crucial role in its biological activity. This article explores the compound's biological mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. It can bind to various enzymes and receptors, modulating their activity and leading to diverse biological effects. The exact pathways involved depend on the context of use, but notable interactions include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes, which can impact cellular functions.
  • Receptor Modulation : It interacts with receptors such as chemokine receptors CCR3 and CCR5, which are significant in immune response and disease progression, particularly in HIV infections and inflammatory conditions .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Compounds within the diazaspiro family have demonstrated antimicrobial effects against various pathogens, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound may also play a role in modulating inflammatory responses, making it a candidate for treating inflammatory diseases.
  • Antitubercular Activity : Recent studies have identified derivatives of this compound as potential antitubercular agents, indicating its utility in combating multidrug-resistant tuberculosis .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameStructureBiological Activity
2,7-Diazaspiro[3.5]nonaneStructureModerate antimicrobial activity
1-Methyl-piperidineStructureLimited therapeutic applications
2,7-Diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl esterStructurePotential anti-inflammatory effects

The presence of a methyl group at the 7-position in this compound enhances its binding affinity and specificity towards biological targets compared to the other compounds listed.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Antitubercular Agents : A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives including this compound showed promising results against Mycobacterium tuberculosis, indicating potential for new drug development against resistant strains .
  • Inflammation Modulation : Research has indicated that this compound can regulate chemokine receptor activity, which is crucial for managing inflammatory diseases and conditions related to immune response dysregulation .

Q & A

Basic Research Questions

1.1. What are the optimized synthetic routes for 7-methyl-2,7-diazaspiro[3.5]nonane derivatives?

The synthesis typically involves Boc-protection/deprotection strategies and functionalization at the nitrogen atoms. For example:

  • Procedure E : Deprotection of Boc-protected amines using 30% TFA in CH₂Cl₂, followed by acylation with acyl chlorides in the presence of TEA. Purification via flash chromatography yields derivatives like tert-butyl 7-phenyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (89% yield) .
  • Procedure F : Formation of oxalate salts by adding oxalic acid in diethyl ether to the free base, critical for improving solubility and stability in biological assays .

1.2. How is structural confirmation achieved for this compound derivatives?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions and spirocyclic integrity. For instance, tert-butyl 7-benzyl derivatives show characteristic signals at δ 3.41–3.72 ppm (methylene protons) and δ 1.36 ppm (tert-butyl group) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving spirocyclic geometry and non-covalent interactions .

Advanced Research Questions

2.1. How do structural modifications of 2,7-diazaspiro[3.5]nonane influence sigma receptor (S1R/S2R) affinity and functional activity?

  • Substituent Effects : Introducing phenyl or benzyl groups at position 7 enhances S1R affinity. Compound 4b (KiS1R = 2.7 nM) demonstrates that aromatic substituents stabilize interactions with Glu172 via π-π stacking and hydrogen bonding .
  • Functional Profiling : In vivo antiallodynic assays (e.g., 20 mg/kg dose in mice) reveal that 5b fully reverses mechanical hypersensitivity, dependent on S1R antagonism. PRE-084 (S1R agonist) reverses this effect, confirming target specificity .

2.2. How can computational methods resolve contradictions in ligand binding data between derivatives?

  • Molecular Docking : Simulations using S1R homology models identify critical interactions. For example, amide-containing 5b forms a salt bridge with Glu172, while 8f (diazabicyclo[4.3.0]nonane) lacks this interaction, explaining its lower affinity (KiS1R = 10 nM) .
  • Density Functional Theory (DFT) : Calculates binding energies to rationalize discrepancies in experimental Ki values across scaffolds .

2.3. What strategies address challenges in isolating enantiomers of this compound derivatives?

  • Chiral Chromatography : Use of polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers, as seen in analogs with benzothiazinone moieties .
  • Asymmetric Synthesis : Catalytic enantioselective alkylation of spirocyclic intermediates using chiral ligands (e.g., BINOL-derived phosphoric acids) minimizes racemization .

Methodological Challenges in Biological Evaluation

3.1. How are in vitro and in vivo models optimized for evaluating this compound-based antitubercular agents?

  • MIC Assays : Compounds like benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane are tested against Mycobacterium tuberculosis H37Rv, with MIC values <1 µg/mL indicating potent activity .
  • Cytotoxicity Screening : Selectivity is validated using Vero cells (IC50 > 64 µg/mL), ensuring low off-target toxicity .

3.2. How do researchers validate target engagement in pain models for sigma receptor ligands?

  • Pharmacological Antagonism : Co-administration of PRE-084 (S1R agonist) with 5b reverses antiallodynic effects, confirming S1R-dependent mechanisms .
  • Radioligand Displacement : Competitive binding assays using ³H-pentazocine quantify S1R occupancy in brain tissue .

Emerging Applications and Data Contradictions

4.1. Why do some 2,7-diazaspiro[3.5]nonane derivatives exhibit divergent functional profiles despite similar binding affinities?

  • Intrinsic Activity Differences : Compound 4b acts as a partial agonist, while 5b is a full antagonist due to variations in hydrogen-bond networks with Tyr206 and Trp164 residues .
  • Metabolic Stability : Oxidative metabolism (e.g., CYP3A4-mediated N-dealkylation) reduces bioavailability for certain derivatives, confounding in vivo efficacy .

4.2. How does the spirocyclic scaffold influence physicochemical properties compared to non-constrained analogs?

  • Conformational Rigidity : The spiro structure reduces entropic penalties upon binding, enhancing S1R affinity (ΔG = −9.2 kcal/mol for 5b vs. −7.8 kcal/mol for linear analogs) .
  • LogP Optimization : Substituents like trifluoroacetyl groups lower LogP from 2.5 to 1.8, improving aqueous solubility without compromising membrane permeability .

Future Directions

  • High-Throughput Crystallography : Using SHELXC/SHELXD pipelines to screen spirocyclic derivatives for cocrystallization with S1R .
  • Machine Learning : Training models on spirocyclic compound libraries to predict synthetic feasibility and bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-2,7-diazaspiro[3.5]nonane
Reactant of Route 2
Reactant of Route 2
7-Methyl-2,7-diazaspiro[3.5]nonane

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